REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][CH:11]=[C:10]([CH:13]=[O:14])[CH:9]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[S:21](Cl)(=[O:23])=[O:22]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:12]([S:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=2)(=[O:23])=[O:22])[CH:11]=[C:10]([CH:13]=[O:14])[CH:9]=1
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC(=CN1)C=O
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By a similar reaction as in Reference Example 65
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=CC(=CN1S(=O)(=O)C1=NC=CC=C1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |